molecular formula C15H20FN3O4S B305809 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Katalognummer B305809
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: UTUVHJXHCKSJIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide, also known as MS-245, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.

Wirkmechanismus

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is a potent and selective inhibitor of PIM kinase, which is a serine/threonine kinase that plays a key role in the regulation of cell growth and survival. PIM kinase is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and resistance to chemotherapy. By inhibiting PIM kinase, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide blocks the growth and survival of cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that are necessary for tumor growth. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. This issue can be addressed by formulating 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as a prodrug or by using alternative delivery methods.

Zukünftige Richtungen

There are several potential future directions for the development of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as an anti-cancer agent. One direction is the evaluation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of more potent and selective PIM kinase inhibitors, which could have improved anti-tumor activity and reduced toxicity. Additionally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in combination with other anti-cancer drugs, to determine if it has synergistic effects that could enhance its anti-tumor activity. Finally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in other disease models, such as autoimmune diseases or inflammatory disorders, where PIM kinase has been implicated in disease pathogenesis.

Synthesemethoden

The synthesis of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene with sodium hydride to form the corresponding phenylsulfone. This is then reacted with N-methylglycine methyl ester to form the N-methylglycyl phenylsulfone intermediate. The final step involves the reaction of the N-methylglycyl phenylsulfone with piperidine-4-carboxylic acid to form 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and pancreatic cancer. In these studies, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.

Eigenschaften

Produktname

1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide

Molekularformel

C15H20FN3O4S

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C15H20FN3O4S/c1-18(24(22,23)13-4-2-12(16)3-5-13)10-14(20)19-8-6-11(7-9-19)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21)

InChI-Schlüssel

UTUVHJXHCKSJIO-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

Kanonische SMILES

CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.